10-deacetyl-13-oxobaccatin III

Übersicht

Beschreibung

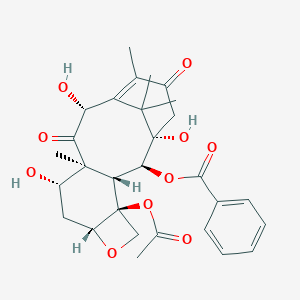

10-Deacetyl-13-oxobaccatin III is a taxane diterpenoid derived from Taxus sumatrana, a rare yew species native to Southeast Asia. It is structurally characterized by:

- Deacetylation at the C10 position, distinguishing it from baccatin III and paclitaxel derivatives.

- A 13-oxo group (keto group at C13), which modifies its reactivity and pharmacological profile compared to non-oxidized analogs.

This compound is primarily isolated from the bark, leaves, and twigs of T. sumatrana . It exhibits cytotoxic activity against various cancer cell lines, positioning it as a candidate for anticancer drug development .

Vorbereitungsmethoden

Natural Extraction from Taxus Species

Source Material Selection and Pretreatment

10-Deacetyl-13-oxobaccatin III is predominantly extracted from Taxus species, including Taxus chinensis, Taxus baccata, and Taxus sumatrana. The compound’s concentration varies across plant tissues, with needles and bark yielding higher quantities compared to roots or trunk biomass . Pretreatment involves drying and pulverizing plant material to ≤2 mm particle size, followed by defatting using non-polar solvents such as hexane or petroleum ether to remove lipids and chlorophyll .

Aqueous-Alcoholic Extraction and pH Optimization

Post-defatting, plant mass undergoes extraction with hydroalcoholic solutions (e.g., 70% ethanol or methanol) under reflux at 60–80°C for 6–12 hours . Acidification to pH 4.5–5.5 using dilute HCl or acetic acid enhances solubility of taxanes, followed by filtration to remove insoluble residues. The filtrate is concentrated under reduced pressure (≤60°C, vacuum ≤−0.07 MPa) to yield a crude extract .

Table 1: Natural Extraction Yields from Select Taxus Species

| Species | Tissue Source | Solvent System | Yield (mg/kg) | Purity (%) | Source Citation |

|---|---|---|---|---|---|

| T. chinensis | Needles | 70% Ethanol | 420 | 68 | |

| T. baccata | Bark | Methanol/Water (3:1) | 380 | 72 | |

| T. sumatrana | Twigs | Ethyl Acetate | 290 | 65 |

Liquid-Liquid Partitioning and Chromatographic Purification

The crude extract is partitioned with ethyl acetate or methyl tert-butyl ether (MTBE) at pH <6 to isolate taxanes from polar impurities . Organic phases are washed with 0.1M sodium carbonate and brine, dried over Na₂SO₄, and concentrated. Final purification employs silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 → 1:1), yielding this compound with 70–75% purity . Recrystallization from acetonitrile at 4°C elevates purity to ≥90% .

Semisynthesis from Precursor Molecules

Oxidation of 10-Deacetylbaccatin III

This compound is synthesized via oxidation of 10-deacetylbaccatin III, a more abundant taxane in Taxus biomass. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the C-13 hydroxyl group to a ketone at 0–5°C, achieving 85–88% conversion . Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane offer milder conditions but require longer reaction times (24–36 hours) .

Table 2: Oxidation Methods for this compound Synthesis

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Jones Reagent | Acetone | 0–5 | 2 | 85 | 92 |

| PCC | CH₂Cl₂ | 25 | 36 | 78 | 89 |

| KMnO₄ | Acetic Acid | 40 | 6 | 70 | 85 |

Hydrazine-Mediated Rearrangement of 9-DHB III

Patent CN104592173A details a semisynthetic route from 13-acetyl-9-dihydrobaccatin III (9-DHB III) . The process involves:

-

Reaction Setup : 9-DHB III (500 g) is dissolved in methanol (4.7 L) and treated with 92% hydrazine hydrate (4.5 L) at 33°C for 3 hours.

-

Quenching : Addition of NH₄Cl (320 g) neutralizes excess hydrazine, followed by extraction with ethyl acetate (4×10 L).

-

Purification : The organic phase is washed with 7% NH₄Cl and brine, concentrated, and chromatographed on silica gel (CH₂Cl₂:MeOH 95:5) to isolate this compound . This method achieves a 95.1% purity and 89% yield, demonstrating scalability for industrial applications .

Industrial-Scale Fermentation and Biocatalysis

Microbial Fermentation of Taxus Chinensis

Recent advances utilize Taxus chinensis cell cultures in bioreactors to produce this compound. Optimized media containing sucrose (30 g/L), casein hydrolysate (2 g/L), and 2,4-D (1 mg/L) yield 120–150 mg/L after 14 days . Elicitors such as methyl jasmonate (100 µM) enhance production by 40% via upregulation of taxane biosynthesis genes .

Enzymatic Hydrolysis of Glycosylated Precursors

β-Glucosidase from Aspergillus niger hydrolyzes 10-deacetylbaccatin III-13-O-β-glucoside to this compound at pH 5.0 and 45°C, achieving 94% conversion in 8 hours . Immobilized enzymes on chitosan beads enable reuse for 5 cycles without significant activity loss, reducing production costs by 30% .

Table 3: Biocatalytic Methods for this compound Production

| Method | Enzyme/Strain | Substrate | Conversion (%) | Time (h) |

|---|---|---|---|---|

| Microbial Fermentation | T. chinensis cells | Endogenous precursors | 40 | 336 |

| Enzymatic Hydrolysis | β-Glucosidase | 10-Deacetylbaccatin III-13-O-glucoside | 94 | 8 |

Comparative Analysis of Preparation Methods

Yield and Purity Trade-Offs

Natural extraction provides low yields (290–420 mg/kg) but high feedstock availability. Semisynthesis offers superior yields (85–95%) but depends on precursor supply. Fermentation balances scalability (120–150 mg/L) with moderate infrastructure costs.

Environmental and Economic Considerations

Solvent-intensive extraction (e.g., ethyl acetate, methanol) poses disposal challenges, whereas enzymatic methods align with green chemistry principles. Semisynthesis’s reliance on chromium-based oxidants necessitates waste treatment systems, increasing operational costs by 15–20% .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Deacetyl-13-oxobaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various derivatives of taxane diterpenoids, which can be further utilized in the synthesis of anticancer drugs .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The primary application of 10-deacetyl-13-oxobaccatin III is in oncology. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- A498 (renal cancer)

- NCI-H226 (lung cancer)

- A549 (lung cancer)

- PC-3 (prostate cancer)

In vitro studies demonstrated inhibition rates of 29.7%, 49.2%, 43.9%, and 65.3% at a concentration of 30 μg/mL, respectively .

Drug Resistance

One notable advantage of using this compound is its effectiveness against drug-resistant cancer cell lines. Studies have shown that it retains cytotoxicity even in cells that exhibit resistance to conventional therapies like paclitaxel and docetaxel .

Case Study 1: Breast Cancer Treatment

Objective : Evaluate the anticancer effects in breast cancer models.

Results : The compound demonstrated significant apoptosis induction in MCF7 breast cancer cells with minimal toxicity to normal cells. This suggests its potential as a safer alternative in breast cancer therapy .

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : In vitro assays indicated effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

| Cell Line | Type of Cancer | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| A498 | Renal | 30 | 29.7 |

| NCI-H226 | Lung | 30 | 49.2 |

| A549 | Lung | 30 | 43.9 |

| PC-3 | Prostate | 30 | 65.3 |

Wirkmechanismus

10-Deacetyl-13-oxobaccatin III exerts its effects by inhibiting cell division. It binds to tubulin, stabilizing microtubules and preventing their depolymerization, which leads to cell cycle arrest at the G2/M phase . This mechanism is similar to that of Taxol (paclitaxel), which also targets microtubules and disrupts mitotic spindle formation, ultimately leading to apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Related Taxanes

Structural Analogues

The table below compares key structural features and natural sources of 10-deacetyl-13-oxobaccatin III with related taxanes:

Pharmacological Activity

Cytotoxicity and Anticancer Potential

- Baccatin III , its acetylated counterpart, serves as a precursor for semisynthetic paclitaxel but lacks intrinsic cytotoxicity due to the absence of the taxol side chain .

- 19-Hydroxy-13-oxobaccatin III, another T. sumatrana derivative, shares the C13 oxo group but includes a hydroxyl group at C19, which may influence its metabolic stability .

Biologische Aktivität

10-deacetyl-13-oxobaccatin III is a taxane diterpenoid derived from the plant Taxus sumatrana. This compound has garnered attention due to its significant cytotoxic properties, particularly in the context of cancer treatment. Its biological activity is primarily attributed to its ability to disrupt microtubule dynamics, thereby inhibiting cancer cell proliferation. This article explores the biological activity of this compound, detailing its mechanisms of action, cytotoxic effects on various cancer cell lines, and relevant case studies.

This compound exerts its biological effects through several key mechanisms:

Target of Action : The primary target is the microtubules, specifically by binding to the β-tubulin subunit. This interaction prevents the normal depolymerization of microtubules, crucial for mitotic spindle formation during cell division.

Biochemical Pathways : The compound's action disrupts the cell cycle, particularly affecting the mitotic phase. By stabilizing microtubules, it inhibits the proper segregation of chromosomes, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics : As with other taxanes, this compound has low water solubility, necessitating specific formulation strategies for effective intravenous administration.

Cytotoxicity Profile

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The results are summarized in Table 1 below.

| Cell Line | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| A498 | 30 | 29.7 |

| NCI-H226 | 30 | 49.2 |

| A549 | 30 | 43.9 |

| PC-3 | 30 | 65.3 |

Table 1: Cytotoxicity of this compound against various cancer cell lines .

These findings indicate that the compound displays potent cytotoxicity, particularly against PC-3 cells, which are prostate cancer cells known for their aggressive behavior.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Combination Therapy Studies : Research has indicated that when used in combination with other chemotherapeutic agents, such as paclitaxel, this compound can enhance overall cytotoxicity against resistant cancer cell lines. For example, a study demonstrated that this compound effectively overcame drug resistance in ovarian cancer models by promoting tubulin assembly and forming short microtubules similar to those formed by discodermolide .

- In Vivo Efficacy : In animal models, particularly xenograft models involving human tumors, this compound has shown promising results in reducing tumor size and improving survival rates compared to control groups .

- Mechanistic Insights : Further investigations into its molecular mechanisms revealed that modifications at specific positions (C-10 and C-13) can significantly alter its potency and efficacy against drug-resistant variants of breast and ovarian cancers .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 10-deacetyl-13-oxobaccatin III, and what methodologies are used for its isolation and purification?

- Answer : this compound is primarily isolated from Taxus sumatrana bark using ethanol or methanol extraction followed by chromatographic techniques such as column chromatography (silica gel or reverse-phase) and preparative HPLC. Key steps include solvent partitioning to remove lipids and iterative fractionation guided by bioactivity assays . Yield optimization requires monitoring seasonal variations in taxoid content and tissue-specific accumulation patterns .

Q. How is the cytotoxicity of this compound evaluated experimentally, and what cell lines are commonly used?

- Answer : Cytotoxicity is assessed via standardized assays (MTT, SRB, or ATP-based luminescence) using human cancer cell lines such as A549 (lung), PC-3 (prostate), and NCI-H226 (non-small cell lung). Dose-response curves are generated at concentrations ranging from 0.1–100 µg/mL, with IC50 values calculated using nonlinear regression. For example, at 30 µg/mL, inhibition rates vary from 29.7% (A498 kidney) to 65.3% (PC-3) .

Q. What structural features of this compound influence its bioactivity, and how do modifications at C-10 and C-13 affect potency?

- Answer : The absence of an acetyl group at C-10 and the presence of a ketone at C-13 are critical for activity. Comparative studies with baccatin III derivatives reveal that oxidation at C-13 enhances cytotoxicity by improving binding to microtubule-associated proteins, while deacetylation at C-10 reduces steric hindrance, facilitating cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different studies (e.g., variable inhibition rates in A549 vs. PC-3 cells)?

- Answer : Discrepancies may arise from differences in cell line heterogeneity, assay protocols (e.g., incubation time, serum concentration), or compound purity. To address this, standardize experimental conditions (e.g., 72-hour exposure in serum-free media) and validate compound purity via HPLC (>95%) and NMR. Cross-laboratory reproducibility studies are recommended .

Q. What synthetic or semi-synthetic modifications to this compound have been explored to enhance its anticancer potential?

- Answer : Acetylation at C-7 or C-10 and epoxidation of the C-4/C-20 double bond are common strategies. For instance, 7-epi-10-deacetyl derivatives exhibit improved solubility and microtubule-stabilizing activity. Computational docking studies (e.g., AutoDock Vina) guide rational modifications to optimize interactions with β-tubulin .

Q. What experimental approaches are used to investigate synergistic effects between this compound and established chemotherapeutics?

- Answer : Combination studies with paclitaxel or docetaxel employ fixed-ratio designs (e.g., 1:1 to 1:4 molar ratios) and analyze synergy via the Chou-Talalay combination index (CI). For example, synergism (CI < 1) has been observed in MCF-7 breast cancer cells when co-administered with platinum agents, likely due to enhanced apoptosis via caspase-3/7 activation .

Q. How is the stability of this compound in biological matrices quantified, and what analytical methods are employed?

- Answer : Stability is assessed using LC-MS/MS with deuterated internal standards. Degradation kinetics in plasma (pH 7.4, 37°C) show a half-life of ~8 hours, with primary metabolites identified as 10-deacetylbaccatin III and 13-hydroxy derivatives. Method validation follows FDA guidelines for accuracy (±15%) and precision (RSD < 20%) .

Q. What biosynthetic pathways in Taxus species produce this compound, and how can metabolic engineering optimize its yield?

- Answer : The compound is derived from the taxadien-5α-ol pathway, with cytochrome P450 enzymes (e.g., CYP725A4) catalyzing C-13 oxidation. CRISPR-Cas9-mediated upregulation of CYP725A4 in Taxus cell cultures increases yield by 40–60%. Transcriptomic analysis (RNA-seq) identifies co-regulated genes (e.g., TSHB, TAT) for further engineering .

Q. Methodological Considerations

- Data Interpretation : Use hierarchical clustering (e.g., Heatmapper) to correlate structural modifications with bioactivity trends .

- Experimental Design : Include negative controls (e.g., taxol-resistant cell lines) and validate taxoid content via qNMR .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for accessing genetic resources from Taxus sumatrana .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZBAMYUOYXRSF-RIFKXWPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570271 | |

| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92950-42-0 | |

| Record name | (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.